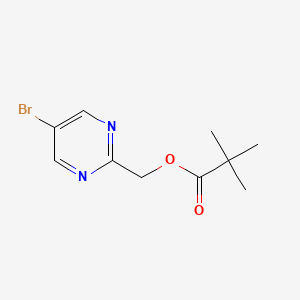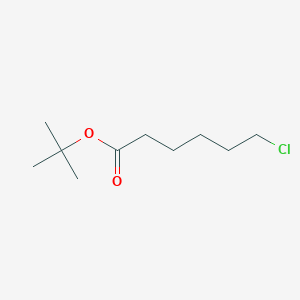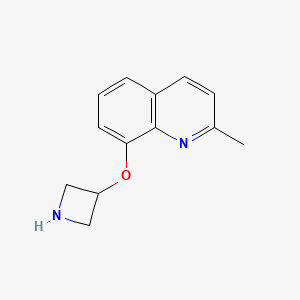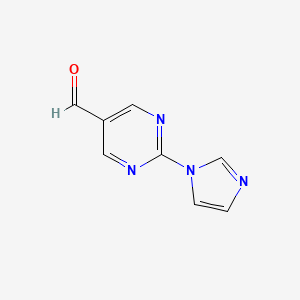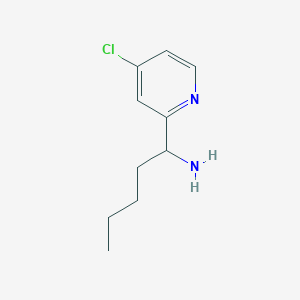
1-(4-Chloropyridin-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyridin-2-yl)pentan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 4-position and an amine group attached to a pentane chain at the 1-position
Preparation Methods
The synthesis of 1-(4-Chloropyridin-2-yl)pentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with pentan-1-amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs .
Chemical Reactions Analysis
1-(4-Chloropyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloropyridin-2-yl)pentan-1-amine can be compared with other similar compounds, such as:
1-(4-Chloropyridin-2-yl)propan-1-amine: This compound has a shorter alkyl chain but similar chemical properties.
1-(4-Chloropyridin-2-yl)butan-1-amine: This compound has a slightly longer alkyl chain and may exhibit different reactivity.
1-(4-Chloropyridin-2-yl)hexan-1-amine: This compound has a longer alkyl chain, which can affect its solubility and reactivity
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H15ClN2/c1-2-3-4-9(12)10-7-8(11)5-6-13-10/h5-7,9H,2-4,12H2,1H3 |
InChI Key |
DERXYRPCNJTJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12979511.png)
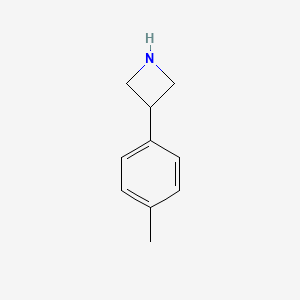
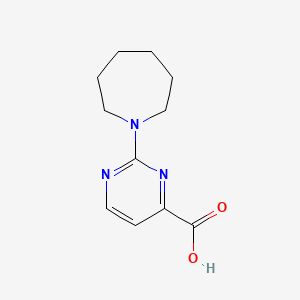
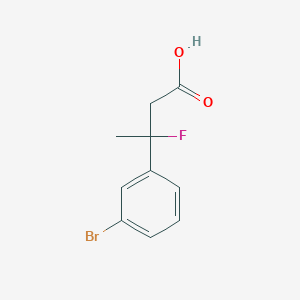

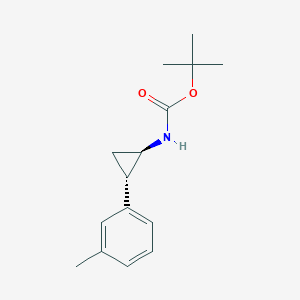
![Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate](/img/structure/B12979530.png)
![tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate](/img/structure/B12979537.png)
